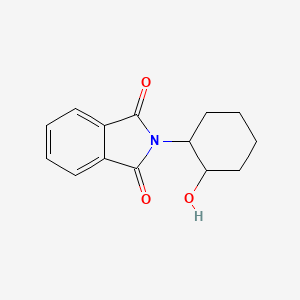
2-(2-Hydroxycyclohexyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxycyclohexyl)isoindole-1,3-dione is a chemical compound with the molecular formula C14H15NO3. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(2-Hydroxycyclohexyl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles . Industrial production methods may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity.
Chemical Reactions Analysis
2-(2-Hydroxycyclohexyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclohexyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease therapy.
Comparison with Similar Compounds
2-(2-Hydroxycyclohexyl)isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
N-Substituted isoindoline-1,3-diones: These compounds have similar structures but different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5399-20-2 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-(2-hydroxycyclohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-2,5-6,11-12,16H,3-4,7-8H2 |
InChI Key |
LAALGIVYKYMMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















